5-(2-Fluorophenyl)nicotinic acid
Overview
Description
5-(2-Fluorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a fluorophenyl group attached to the nicotinic acid structure
Mechanism of Action
Target of Action
It is known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes .
Mode of Action
Nicotinic acid is known to regulate the formation and release of adipokines by acting through its receptor on adipocytes .
Biochemical Pathways
It is known that nicotine, a related compound, is catabolized into fumaric acid via 10 steps, which then enters the tca cycle . This suggests that 5-(2-Fluorophenyl)nicotinic acid might also be involved in similar pathways.
Pharmacokinetics
It is known that nicotinic acid, a component of this compound, has improved tolerability compared with the immediate-release and sustained-release formulations . This suggests that this compound might also have similar ADME properties.
Result of Action
It is known that nicotinic acid increases the average number of ldl particle size and reduces the number of low-density lipoprotein (ldl) . This suggests that this compound might also have similar effects.
Action Environment
It is known that nicotine, a related compound, is a concern both in terms of public health and the environment . This suggests that this compound might also be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
5-(2-Fluorophenyl)nicotinic acid, like other indole derivatives, may interact with multiple receptors, contributing to a variety of biological activities . These activities could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and decarboxylation to yield the desired product . Another approach involves the use of 2-fluorobenzyl bromide and nicotinic acid under basic conditions to achieve the same result .
Industrial Production Methods
Industrial production of 5-(2-Fluorophenyl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
5-(2-Fluorophenyl)nicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluoronicotinic acid: Similar structure but lacks the phenyl group.
5-Phenyl nicotinic acid: Similar structure but lacks the fluorine atom.
2-Fluoro-5-methyl nicotinic acid: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
5-(2-Fluorophenyl)nicotinic acid is unique due to the presence of both the fluorophenyl and nicotinic acid moieties, which can confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the phenyl group can influence its binding interactions and overall activity .
Properties
IUPAC Name |
5-(2-fluorophenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEMCRBSNWWVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602476 | |
Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705961-96-2 | |
Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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